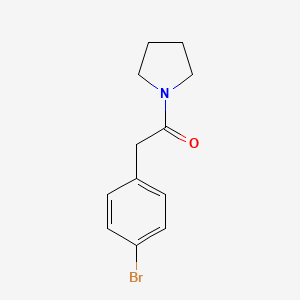

2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-5-3-10(4-6-11)9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRCUQGMKQPZJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001328562 | |

| Record name | 2-(4-bromophenyl)-1-pyrrolidin-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201809 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13734-66-2 | |

| Record name | 2-(4-bromophenyl)-1-pyrrolidin-1-ylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001328562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired ethanone derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The choice of solvent and catalyst can also be tailored to enhance yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, converting the ethanone group to an alcohol.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amino or thio derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone has been studied for its potential as a therapeutic agent. Key areas of research include:

- Dopamine Transporter Inhibition : Analogous compounds have shown significant inhibition of dopamine transporters, suggesting potential applications in treating disorders like ADHD and depression .

- Receptor Interactions : Studies indicate that the compound may interact with various neuroreceptors, including serotonin receptors, which could influence mood and anxiety disorders .

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance:

- Liver Hepatocellular Carcinoma : Compounds with similar structures have demonstrated anti-cancer properties by inducing apoptosis in liver cancer cells .

Comparative Analysis with Related Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| This compound | Contains a para-bromine substitution on the phenyl ring | Distinct pharmacological profile due to bromine positioning |

| 2-(3-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone | Chlorine instead of bromine | May exhibit different biological activities due to halogen differences |

| 2-(3-Bromophenyl)-1-(morpholin-1-yl)ethanone | Morpholine ring instead of pyrrolidine | Alters reactivity and potential biological interactions |

Case Study 1: Dopamine Transporter Inhibition

A study evaluating the binding affinity of various pyrrolidine derivatives found that this compound showed promising results as a potent inhibitor of dopamine transporters, indicating its potential for treating neuropsychiatric disorders .

Case Study 2: Anticancer Properties

In vitro studies on hepatocellular carcinoma cells revealed that compounds similar to this compound exhibited significant cytotoxicity, leading to further exploration of their mechanisms of action against cancer cells .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidinyl ethanone moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone and analogous compounds:

Key Comparative Insights

Physicochemical Properties

- Solubility: Hydroxyl groups (e.g., in 2-Bromo-1-(4-hydroxyphenyl)ethanone) enhance aqueous solubility, whereas sulfonyl or pyrrolidine groups prioritize lipophilicity, impacting drug bioavailability .

Biological Activity

2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone, a compound featuring a bromophenyl group and a pyrrolidine moiety, has garnered significant attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

- Bromophenyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Pyrrolidine Moiety : Imparts flexibility and the ability to form hydrogen bonds.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including:

- Staphylococcus aureus : Demonstrated significant antibacterial effects with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Escherichia coli : Showed moderate activity, suggesting a spectrum of antimicrobial effectiveness .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for anticancer activities. Preliminary research suggests:

- Mechanism of Action : The bromophenyl group may interact with cellular proteins involved in cancer progression, while the pyrrolidinyl component may affect signaling pathways critical for tumor growth .

- Cell Line Studies : In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves:

- Molecular Interactions : The compound likely engages in π-π interactions with aromatic residues in proteins and forms hydrogen bonds through its pyrrolidinyl group. These interactions can modulate the activity of enzymes or receptors, leading to observed biological effects .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-1-(pyrrolidin-1-yl)ethanone | Chlorine instead of Bromine | Similar but less potent |

| 2-(4-Fluorophenyl)-1-(pyrrolidin-1-yl)ethanone | Fluorine instead of Bromine | Comparable activity |

| 2-(4-Methylphenyl)-1-(pyrrolidin-1-yl)ethanone | Methyl group instead of Halogen | Reduced reactivity |

The presence of bromine enhances the compound's reactivity and interaction potential compared to its analogs .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of this compound:

- Antimicrobial Study : In a comparative study against common pathogens, this compound exhibited an MIC value of 3.12 µg/mL against Staphylococcus aureus, outperforming some traditional antibiotics .

- Anticancer Research : A study focusing on its effects on human cancer cell lines revealed that treatment resulted in significant cell death and reduced proliferation rates, suggesting potential as an anticancer therapeutic .

- Mechanistic Insights : Investigations into its mechanism revealed that the compound alters key signaling pathways involved in apoptosis and cell survival, providing insights into its therapeutic potential .

Q & A

Basic: What synthetic strategies are recommended for 2-(4-Bromophenyl)-1-(pyrrolidin-1-yl)ethanone, and how can regioselectivity be optimized?

Answer:

A regioselective approach under solvent-free conditions is often effective for aryl-ethanone derivatives. For example, mild solvent-free reactions using ketone precursors and heterocyclic amines (e.g., pyrrolidine) can yield target compounds with high regiocontrol . Key steps include:

- Substrate Activation : Bromophenyl ketones can react with pyrrolidine via nucleophilic substitution, where the electron-withdrawing bromine enhances electrophilicity at the carbonyl carbon.

- Catalysis : Acidic or basic catalysts (e.g., K₂CO₃) may improve reaction efficiency by deprotonating intermediates.

- Work-Up : Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

For regioselectivity, steric and electronic factors of substituents on the aryl ring must be considered. Computational tools (e.g., DFT) can predict reactive sites .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., pyrrolidine protons at δ ~2.7–3.5 ppm; aromatic protons at δ ~7.2–7.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .

- X-ray Crystallography : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsional parameters. For example, C=O bond lengths typically range from 1.21–1.23 Å .

- IR Spectroscopy : Confirms carbonyl stretching (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in crystallographic data (e.g., bond angles, torsion angles)?

Answer:

Discrepancies often arise from experimental resolution or refinement errors. Strategies include:

- Data Validation : Cross-check with databases (e.g., Cambridge Structural Database) for similar compounds.

- Refinement Protocols : Use SHELXL’s restraints for geometrically strained regions (e.g., pyrrolidine ring puckering). Adjust weighting schemes to balance thermal motion and bond geometry .

- Twinned Data : Apply TWINLAW in SHELX for twinned crystals, ensuring correct space group assignment .

Example: In , bond angles vary due to thermal motion; anisotropic displacement parameters (ADPs) refine these deviations .

Advanced: How are hydrogen-bonding patterns analyzed to predict crystal packing behavior?

Answer:

Graph set analysis (Etter’s method) categorizes hydrogen-bonding motifs (e.g., chains, rings):

- Donor-Acceptor Mapping : Identify H-bond donors (e.g., pyrrolidine N-H) and acceptors (e.g., carbonyl O).

- Topological Descriptors : Use software like Mercury (CCDC) to generate graph sets (e.g., D [2] for dimeric interactions).

- Impact on Packing : Strong H-bonds (e.g., N-H···O=C) stabilize layered structures, while weaker interactions (C-H···π) influence polymorphism .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis.

- Storage : Keep in amber vials at 2–8°C to prevent degradation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., DNA topoisomerases, based on ’s DNA photocleavage activity).

- MD Simulations : GROMACS models dynamic interactions (e.g., pyrrolidine flexibility affecting binding pocket access).

- QSAR Models : Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity .

Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?

Answer:

- Intermediate Monitoring : Use TLC/HPLC to identify bottlenecks (e.g., unstable intermediates).

- Optimization : Adjust solvent polarity (e.g., DMF → THF) or temperature (25°C → 0°C) to suppress side reactions.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for Suzuki couplings) improve cross-coupling efficiency .

Basic: How do functional groups influence the compound’s reactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.